1-[5-hydroxy-5-(3-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone
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Overview
Description
1-[5-hydroxy-5-(3-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a trifluoromethyl group, a pyridyl ring, and a hydroxy group, making it a valuable scaffold for various chemical and biological applications .
Preparation Methods
The synthesis of 1-[5-hydroxy-5-(3-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyrazole with a pyridine derivative under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[5-hydroxy-5-(3-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Additionally, it finds applications in the pharmaceutical industry as a precursor for drug development and in the agricultural sector as a potential pesticide .
Mechanism of Action
The mechanism of action of 1-[5-hydroxy-5-(3-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone involves its interaction with specific molecular targets and pathways . The compound’s hydroxy and trifluoromethyl groups play a crucial role in its binding affinity and reactivity with biological molecules . It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 1-[5-hydroxy-5-(3-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone include other pyrazole derivatives such as 5-hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole . These compounds share structural similarities but differ in their specific functional groups and substituents . The presence of the pyridyl ring and the ethanone group in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
1-[5-hydroxy-5-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-7(18)17-10(19,8-3-2-4-15-6-8)5-9(16-17)11(12,13)14/h2-4,6,19H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHCLGUZSQMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C(F)(F)F)(C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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